2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

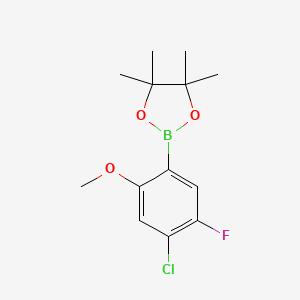

2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a substituted phenyl ring attached to a pinacol boronate core. The phenyl ring is substituted at positions 2 (methoxy), 4 (chloro), and 5 (fluoro), which collectively influence its electronic, steric, and reactivity properties. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and versatility of the dioxaborolane moiety .

Properties

IUPAC Name |

2-(4-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-10(16)9(15)7-11(8)17-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZBYWPPHMGDQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901139546 | |

| Record name | 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901139546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092581-00-4 | |

| Record name | 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092581-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901139546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-5-fluoro-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Temperature: Room temperature to reflux

Catalyst: Palladium-based catalysts

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Hydrolysis: In the presence of water and an acid or base, the boronic ester can hydrolyze to yield the boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2

Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

Solvents: Tetrahydrofuran (THF), ethanol, or water

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling

Phenols: Formed through oxidation

Boronic Acids: Formed through hydrolysis

Scientific Research Applications

Drug Development

Dioxaborolanes are increasingly utilized in drug discovery as intermediates in the synthesis of biologically active compounds. The specific compound has been studied for its potential as a building block in the synthesis of pharmaceuticals targeting various diseases.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of dioxaborolanes can be used to synthesize anticancer agents through palladium-catalyzed cross-coupling reactions. For instance, the compound has been utilized to create novel inhibitors that target specific cancer cell pathways .

Targeted Delivery Systems

The unique properties of boron-containing compounds allow them to be incorporated into targeted drug delivery systems. The ability to modify the phenyl group enhances the interaction with biological targets, improving the efficacy of therapeutic agents.

Case Study: Boron Neutron Capture Therapy (BNCT)

In BNCT, boron compounds are selectively taken up by tumor cells and irradiated with thermal neutrons. The resulting nuclear reaction produces high-energy alpha particles that selectively destroy cancer cells while sparing surrounding healthy tissue. Compounds like 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may serve as effective agents in this therapy due to their favorable uptake characteristics .

Polymer Chemistry

Dioxaborolanes are also employed in polymer chemistry for creating functionalized polymers with specific properties. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical strength.

Data Table: Properties of Boron-Containing Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Polycarbonate | 130 | 70 | Electronics |

| Polystyrene | 100 | 50 | Packaging |

| Boron-Modified Polymer | 150 | 90 | Aerospace |

Sensors and Catalysts

The unique electronic properties of boron compounds make them suitable for use in sensors and catalysts. They can facilitate various chemical reactions or serve as sensing materials for detecting specific analytes.

Case Study: Catalysis

In catalytic applications, dioxaborolanes have shown promise as catalysts in organic transformations such as Suzuki-Miyaura coupling reactions. Their ability to stabilize reactive intermediates enhances reaction rates and yields .

Mechanism of Action

The mechanism by which 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The compound interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to yield the final product.

Comparison with Similar Compounds

Structural Analogues with Halogen and Methoxy Substituents

Positional Isomers

- 2-(3-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2121514-87-0): This positional isomer differs in the chlorine substitution (position 3 vs. 4).

- 2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 635305-45-2) :

Lacks the fluorine substituent, reducing electronic deactivation of the phenyl ring. This may enhance reactivity in electrophilic substitution reactions compared to the target compound .

Functional Group Variations

- 2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2121512-82-9) :

Incorporates a trifluoromethyl group (position 5), a strong electron-withdrawing substituent. This significantly lowers the electron density of the phenyl ring, making the compound more reactive in nucleophilic aromatic substitution but less stable under acidic conditions . - 2-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1256360-16-3) :

Replaces methoxy with a bulkier isopropoxy group (position 5), increasing steric hindrance. This may slow down cross-coupling reactions but improve regioselectivity in certain transformations .

Comparative Physicochemical Properties

*Calculated based on molecular formula C₁₃H₁₆BClFO₃.

Crystallographic and Conformational Studies

- Isostructural Analogues: Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (CAS Not Provided) exhibit similar molecular conformations but distinct crystal packing due to halogen substituent variations. This highlights the role of halogen size (Cl vs. Br) in lattice stabilization .

Biological Activity

The compound 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 624741-83-9) belongs to a class of boron-containing compounds that have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.

Biological Activity Overview

Research indicates that compounds in this class exhibit various biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections summarize key findings related to the biological activity of this specific compound.

Antiviral Activity

A study highlighted the potential of related compounds as non-nucleoside inhibitors against hepatitis C virus (HCV). While specific data on the target compound was not available, structural analogs demonstrated significant inhibition of viral replication with effective concentrations (EC50) in the nanomolar range .

Anticancer Properties

The compound's structural similarities to known anticancer agents suggest potential activity against various cancer cell lines. For instance, modifications in the dioxaborolane structure have been linked to enhanced cytotoxicity against breast cancer cells. Research indicates that certain derivatives exhibit IC50 values below 10 µM against MCF-7 cells, suggesting a promising anticancer profile .

The proposed mechanism involves interference with cellular signaling pathways and enzymatic functions. Compounds similar to this compound have been shown to inhibit CYP450 enzymes , which play a crucial role in drug metabolism and bioactivation . This inhibition can lead to increased efficacy of co-administered drugs but also raises concerns regarding drug-drug interactions.

Pharmacokinetics and Metabolism

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that modifications to the methoxy group can enhance solubility and metabolic stability. The incorporation of polar functionalities has been shown to improve aqueous solubility without compromising biological activity .

Case Studies and Experimental Findings

Several experimental studies have evaluated the biological activity of boron-containing compounds:

| Study | Compound | Activity | EC50/IC50 |

|---|---|---|---|

| Analog A | HCV Inhibition | <50 nM | |

| Analog B | Breast Cancer Cell Line | <10 µM | |

| Analog C | CYP450 Inhibition | IC50 = 0.34 µM |

These findings indicate that structural modifications can significantly impact biological activity.

Q & A

Basic: What are the key synthetic pathways for preparing this boronic ester, and how can reaction yields be optimized?

Methodological Answer:

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated precursors. For example, a halogenated aryl substrate (e.g., 4-chloro-5-fluoro-2-methoxyphenyl bromide) reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in 1,4-dioxane at 90°C under inert atmosphere . Yield optimization involves:

- Catalyst tuning : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to balance reactivity and cost.

- Solvent selection : Polar aprotic solvents (dioxane, DMF) enhance boronate stability.

- Stoichiometry : Excess bis(pinacolato)diboron (1.5–2 equiv.) improves conversion.

Typical yields range from 40–70%, with purification via silica gel chromatography or recrystallization .

Advanced: How does the electronic and steric profile of the aryl substituents influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

The electron-withdrawing chloro and fluoro groups at positions 4 and 5 activate the aryl ring toward transmetallation but may sterically hinder coupling. Key considerations:

- Electron effects : The methoxy group at position 2 donates electrons, potentially slowing oxidative addition; however, chloro/fluoro groups offset this by increasing electrophilicity.

- Steric hindrance : Ortho-substituents (methoxy) may reduce coupling efficiency with bulky partners (e.g., heteroaromatics). Mitigate by using Pd catalysts with bulky ligands (SPhos, XPhos) to accelerate transmetallation .

- Empirical validation : Compare coupling rates with para-substituted aryl halides via kinetic studies (NMR monitoring) .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy singlet at ~δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) and boronate absence of hydrolysis (no B-OH peaks at δ 7–9 ppm) .

- X-ray crystallography : Resolve stereoelectronic effects (e.g., dihedral angles between boronate and aryl rings) for unambiguous structural confirmation .

- HPLC-MS : Detect impurities (e.g., dehalogenated byproducts) using reverse-phase C18 columns with ESI+ ionization .

Advanced: How can researchers address contradictions in reported stability data under aqueous conditions?

Methodological Answer:

Discrepancies in hydrolytic stability may arise from:

- pH dependence : Boronic esters hydrolyze faster in acidic (pH < 4) or basic (pH > 9) conditions. Conduct accelerated stability studies in buffered solutions (pH 3–10) at 25–60°C .

- Solvent effects : Aqueous-organic mixtures (e.g., THF/H₂O) slow hydrolysis compared to pure water. Quantify degradation via ¹¹B NMR or iodometric titration .

- Storage protocols : Recommend argon-filled vials and desiccants (molecular sieves) for long-term storage .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Intermediate for kinase inhibitors : The chloro-fluoro-methoxy motif is prevalent in EGFR or BTK inhibitors. Use Suzuki coupling to attach heterocyclic pharmacophores (e.g., pyrazoles, pyrimidines) .

- Proteolysis-targeting chimeras (PROTACs) : The boronate serves as a linker for E3 ligase ligands. Optimize solubility via PEGylation of the pinacol ester .

Advanced: What strategies mitigate boronate decomposition during high-temperature reactions?

Methodological Answer:

- Inert atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/O₂.

- Additives : Stabilize with Lewis acids (e.g., MgSO₄) or radical inhibitors (BHT).

- Alternative solvents : Replace dioxane with higher-boiling solvents (diglyme, DMSO) to reduce thermal stress .

- Real-time monitoring : Employ in situ IR or Raman spectroscopy to detect decomposition intermediates .

Basic: How does this compound compare to structurally similar boronic esters in cross-coupling reactions?

Methodological Answer:

- Reactivity : Electron-deficient analogs (e.g., nitro-substituted) exhibit faster coupling but lower stability. Compare turnover numbers (TONs) in model reactions .

- Steric profile : Bulkier substituents (e.g., 2-methylbenzo[b]thiophene) reduce coupling efficiency with sterically hindered partners .

- Data table :

| Substituent Pattern | Relative Coupling Rate (vs. Standard) | Stability (t½ in H₂O) |

|---|---|---|

| 4-Cl,5-F,2-OMe (This compound) | 1.0 | 48 h (pH 7) |

| 4-NO₂ | 1.5 | 12 h (pH 7) |

| 3,5-diOMe | 0.7 | 72 h (pH 7) |

Advanced: What computational methods predict the reactivity of this boronate in novel reaction systems?

Methodological Answer:

- DFT calculations : Model transition states (e.g., B–O bond cleavage in hydrolysis) using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular docking : Screen for non-covalent interactions (π-stacking, H-bonding) in enzyme-binding sites (e.g., proteases) using AutoDock Vina .

- Machine learning : Train models on existing coupling data (e.g., Buchwald-Hartwig aminations) to predict optimal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.